3-Ethoxy-2,4-difluorobenzyl alcohol
Overview
Description
3-Ethoxy-2,4-difluorobenzyl alcohol is an organic compound with the molecular formula C9H9F2O. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms on the benzene ring, making it a fluorinated aromatic alcohol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common synthetic route involves the direct fluorination of 3-ethoxybenzyl alcohol using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to avoid over-fluorination.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 3-ethoxybenzyl alcohol with fluorine-containing reagents like N-fluorobenzenesulfonimide (NFSI). This reaction requires a catalyst, such as aluminum chloride (AlCl3), and is performed under anhydrous conditions.
Industrial Production Methods: The industrial production of this compound often involves large-scale fluorination processes using specialized reactors to handle the hazardous nature of fluorinating agents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 3-ethoxy-2,4-difluorobenzoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding benzyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Carboxylic acids, amines, halides, and other substituted benzyl alcohols.
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This could potentially lead to interactions with biological targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (18817 g/mol) and physical form (liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
Benzylic compounds are known to have various biological effects, depending on their specific structures and targets .
Action Environment
The action of 3-Ethoxy-2,4-difluorobenzyl alcohol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
Scientific Research Applications
3-Ethoxy-2,4-difluorobenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Comparison with Similar Compounds
3-Ethoxybenzyl Alcohol: Lacks fluorine atoms, resulting in different reactivity and biological activity.
2,4-Difluorobenzyl Alcohol: Similar structure but different position of fluorine atoms, leading to variations in chemical behavior.
3,4-Difluorobenzyl Alcohol: Different position of fluorine atoms, affecting its chemical and physical properties.
Properties
IUPAC Name |
(3-ethoxy-2,4-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAADBNXPSSNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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